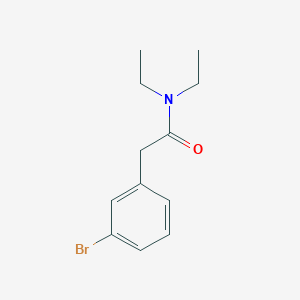

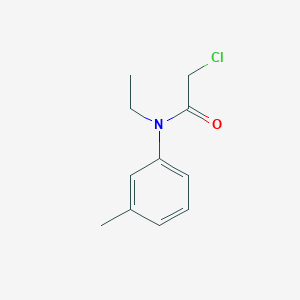

2-(3-bromophenyl)-N,N-diethylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-bromophenyl)-N,N-diethylacetamide, also known as Bromadol, is a synthetic opioid analgesic that was first synthesized in the 1970s. It has been found to be a highly potent painkiller, with a potency estimated to be 10,000 times greater than morphine. In recent years, Bromadol has gained attention in the scientific community due to its potential as a research tool for studying pain pathways and developing new pain medications.

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Assessment

- 2-(3-bromophenyl)-N,N-diethylacetamide derivatives are synthesized for potential pharmacological activities, including cytotoxicity and anti-inflammatory, analgesic, and antipyretic effects. Such compounds, synthesized through multi-step reactions starting from Leuckart reaction, exhibit activities comparable with standard drugs due to the presence of bromo, tert-butyl, and nitro groups (Rani, Pal, Hegde, & Hashim, 2016).

Antimicrobial Agents

- New heterocyclic compounds incorporating the sulfamoyl moiety, suitable as antimicrobial agents, have been synthesized. These compounds, including this compound derivatives, show promising in vitro antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Enzymatic Acylation

- Efficient biocatalytic processes for the resolution of compounds like 1-(3′-bromophenyl)ethylamine, closely related to this compound, have been developed. These processes involve enantioselective lipase-mediated acylation, indicating the potential for synthesis of enantiomerically pure compounds (Gill, Das, & Patel, 2007).

Anti-Diabetic Potential

- Studies on indole-based hybrid oxadiazole scaffolds with N-substituted acetamides, related to this compound, reveal significant anti-diabetic potential. These compounds exhibit inhibitory effects on the α-glucosidase enzyme, suggesting their potential as lead molecules for antidiabetic research (Nazir et al., 2018).

Imaging Agents for Neurodegenerative Disorders

- Certain derivatives of this compound, specifically fluoroethoxy and fluoropropoxy substituted compounds, have been synthesized and identified for their high affinity and selectivity for peripheral benzodiazepine receptors. These compounds show potential as imaging agents in neurodegenerative disorders (Fookes et al., 2008).

Antibacterial and Antifungal Activities

- Compounds such as 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones, including 4-bromophenyl derivatives, exhibit broad-spectrum in vitro activity against pathogenic yeasts and molds. These furanone derivatives, closely related to this compound, are particularly effective against fluconazole-resistant yeast isolates, suggesting their potential in antifungal therapies (Buchta et al., 2004).

Cytotoxicity Evaluation

- β-Aryl-α-methylidene-γ-lactones and β-aryl-α-methylidene-γ-lactams, derived from compounds similar to this compound, have been evaluated for their cytotoxicity against various leukemia cell lines. Some of these compounds demonstrate potent cytotoxic effects, indicating their potential for cancer therapy research (Albrecht et al., 2010).

Propiedades

IUPAC Name |

2-(3-bromophenyl)-N,N-diethylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-3-14(4-2)12(15)9-10-6-5-7-11(13)8-10/h5-8H,3-4,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOEWVYZRUYTEOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CC1=CC(=CC=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)nicotinamide](/img/structure/B2673520.png)

![3-(3,3-Dimethyl-2-oxobutyl)-8-(2-ethoxyphenyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2673522.png)

![methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate](/img/structure/B2673535.png)

![8-(Azepan-1-yl)-7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-3-methylpurine-2,6-dione](/img/structure/B2673538.png)

![Ethyl 4-(4-methylphenyl)-3-{[4-(2-pyrimidinyl)piperazino]sulfonyl}-2-thiophenecarboxylate](/img/structure/B2673539.png)

![3-(difluoromethoxy)-N'-[2-nitro-4-(trifluoromethyl)phenyl]benzohydrazide](/img/structure/B2673540.png)